

# SPI-1865: A Technical Overview of a Novel Gamma-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SPI-1865** is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a gamma-secretase modulator (GSM). Developed by Satori Pharmaceuticals, **SPI-1865** emerged from a research program focused on identifying compounds that could selectively modulate the activity of gamma-secretase to reduce the production of the amyloidogenic Aβ42 peptide, a key target in Alzheimer's disease research.[1][2] Originating from the natural product extract of Actaea racemosa (black cohosh), **SPI-1865** represents a unique class of triterpenoid-derived GSMs.[3] Although it demonstrated a promising preclinical profile, its development was halted due to unforeseen off-target adrenal toxicity, precluding its advancement into clinical trials. This guide provides a comprehensive overview of the known chemical and pharmacological properties of **SPI-1865** based on publicly available data.

## **Chemical Properties**

While the exact molecular formula, molecular weight, and solubility data for **SPI-1865** are not publicly available, it is described as a derivative of a triterpene monoglycoside.[4] The development of **SPI-1865** involved extensive medicinal chemistry to improve the stability and physicochemical characteristics of the initial natural product lead, SPI-014.[5] These efforts focused on enhancing its drug-like properties, including metabolic stability and blood-brain barrier penetration.[3]



## **Mechanism of Action**

**SPI-1865** functions as a gamma-secretase modulator, a class of compounds that allosterically bind to the gamma-secretase complex.[6][7] Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity and can interfere with the processing of other essential substrates like Notch, GSMs selectively alter the processivity of gamma-secretase.[7] This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic A $\beta$ 42 and A $\beta$ 38 peptides, while sparing the levels of the less amyloidogenic A $\beta$ 40.[6] This selective action is a key feature of **SPI-1865**, offering a potential therapeutic advantage by avoiding the mechanism-based toxicities associated with GSIs.[7]

## **Signaling Pathway**

The diagram below illustrates the canonical amyloid precursor protein (APP) processing pathway and the modulatory effect of **SPI-1865**.





Click to download full resolution via product page

Figure 1: Mechanism of action of SPI-1865 on APP processing.

# Pharmacological Data In Vitro Potency



The in vitro activity of **SPI-1865** was assessed in Chinese Hamster Ovary (CHO-2B7) cells, which overexpress human wild-type APP. The compound demonstrated a potent and selective reduction of A $\beta$ 42 and A $\beta$ 38.

| Analyte                      | IC50 (nM) | Cell Line |  |
|------------------------------|-----------|-----------|--|
| Αβ42                         | 106       | CHO-2B7   |  |
| Αβ38                         | 259       | CHO-2B7   |  |
| Αβ40                         | 2800      | CHO-2B7   |  |
| Table 1: In Vitro Potency of |           |           |  |

## **In Vivo Efficacy**

SPI-1865.

Preclinical studies in multiple rodent models confirmed the in vivo efficacy of **SPI-1865**. The compound is orally bioavailable and brain penetrant.[1][2]

| Species                                                    | Dosing Regimen                                                           | Brain Aβ42 Reduction           |
|------------------------------------------------------------|--------------------------------------------------------------------------|--------------------------------|
| Sprague-Dawley Rat                                         | 10 mg/kg (single dose)                                                   | 21%                            |
| Sprague-Dawley Rat                                         | 30 mg/kg (single dose)                                                   | 37%                            |
| Sprague-Dawley Rat                                         | 100 mg/kg (single dose)                                                  | 50%                            |
| Sprague-Dawley Rat                                         | 10 mg/kg (6 days, QD)                                                    | Significant reduction          |
| Sprague-Dawley Rat                                         | 30 mg/kg (6 days, QD)                                                    | Significant reduction          |
| Sprague-Dawley Rat                                         | 60 mg/kg (6 days, QD)                                                    | Significant reduction          |
| Wild-type CD-1 Mouse                                       | Dosed to achieve free plasma<br>concentrations of 82, 105, and<br>182 nM | 22%, 39%, and 47% respectively |
| Table 2: In Vivo Efficacy of SPI-1865 in Rodent Models.[1] |                                                                          |                                |



## **Pharmacokinetic Properties**

**SPI-1865** exhibited favorable pharmacokinetic properties in preclinical species, characterized by low clearance and a high volume of distribution, which contributed to a long half-life.[6]

| Species | Tmax (oral) | Half-life (T1/2) |
|---------|-------------|------------------|
| Mouse   | ~4 hours    | 8 hours          |
| Rat     | >24 hours   | >24 hours        |

Table 3: Pharmacokinetic

Parameters of SPI-1865 in

Rodents.[1]

# **Experimental Protocols**In Vitro Gamma-Secretase Modulation Assay

The following is a generalized protocol for assessing the in vitro activity of a gamma-secretase modulator like **SPI-1865**, based on the methodologies described in the cited literature.





Click to download full resolution via product page

Figure 2: Workflow for in vitro gamma-secretase modulation assay.

#### Methodology:

- Cell Culture: CHO-2B7 cells are seeded in appropriate culture plates and grown to a specified confluency in standard cell culture medium supplemented with fetal bovine serum and antibiotics.
- Compound Preparation: SPI-1865 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired final concentrations in the cell culture medium.



- Treatment: The culture medium is replaced with fresh medium containing the different concentrations of **SPI-1865** or vehicle control (e.g., DMSO).
- Incubation: The cells are incubated for a specific duration (e.g., 5 hours) at 37°C in a humidified incubator with 5% CO2.
- Sample Collection: After incubation, the conditioned medium is collected and centrifuged to remove any cellular debris.
- Aβ Quantification: The levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium are quantified using a validated multiplex enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Data Analysis: The Aβ levels are normalized to the vehicle-treated control. The doseresponse curves are then plotted, and the IC50 values are calculated using a suitable nonlinear regression model.

## In Vivo Efficacy Study in Rodents

The following is a generalized protocol for evaluating the in vivo efficacy of **SPI-1865** in a rodent model.

#### Methodology:

- Animal Models: Male Sprague-Dawley rats or CD-1 mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
- Dosing: SPI-1865 is formulated in an appropriate vehicle for oral gavage. Animals are administered a single dose or multiple doses over a specified period (e.g., once daily for six days).
- Sample Collection: At a predetermined time point after the final dose (e.g., 24 hours), animals are euthanized, and blood and brain tissue are collected.
- Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized in a suitable buffer containing protease inhibitors.



- Bioanalysis: The concentrations of SPI-1865 in plasma and brain homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.
- Aβ Quantification: The levels of Aβ38, Aβ40, and Aβ42 in the brain homogenates are measured by ELISA.
- Data Analysis: Aβ levels in the drug-treated groups are compared to the vehicle-treated control group. Statistical analysis (e.g., ANOVA with Dunnett's test) is performed to determine the significance of the observed reductions in Aβ levels.

### Conclusion

**SPI-1865** is a potent and selective gamma-secretase modulator that effectively reduces the levels of amyloidogenic Aβ42 and Aβ38 peptides in both in vitro and in vivo models. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, highlighted its potential as a therapeutic agent for Alzheimer's disease.[1][2] Despite its promising preclinical data, the discovery of off-target adrenal toxicity led to the discontinuation of its development. The story of **SPI-1865** underscores the challenges in drug development, even for compounds with a well-defined mechanism of action and strong preclinical efficacy. Nevertheless, the research on **SPI-1865** has contributed valuable insights into the development of gamma-secretase modulators as a potential therapeutic strategy for Alzheimer's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. d-nb.info [d-nb.info]
- 2. Efficacy of SPI-1865, a novel gamma-secretase modulator, in multiple rodent models -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alzheimer's Research & Therapy 1/2021 | springermedicine.com [springermedicine.com]



- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Efficacy of SPI-1865, a novel gamma-secretase modulator, in multiple rodent models PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SPI-1865: A Technical Overview of a Novel Gamma-Secretase Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193605#understanding-the-chemical-properties-of-spi-1865]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com